molecular formula C24H25N3O3 B2398365 methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate CAS No. 861208-95-9

methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate

Cat. No.: B2398365
CAS No.: 861208-95-9
M. Wt: 403.482
InChI Key: TVKYNIOWZJCDAI-UHFFFAOYSA-N
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Description

Methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate is a compound recognized for its unique chemical structure and potential applications in various scientific fields. It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. This compound’s chemical structure suggests intriguing possibilities for research in chemistry, biology, medicine, and industrial applications.

Mechanism of Action

Target of Action

The primary target of this compound is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB plays a crucial role in the biosynthesis of menaquinone, an essential molecule in bacterial energy metabolism.

Mode of Action

The compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction disrupts the normal function of MenB, thereby inhibiting the biosynthesis of menaquinone.

Biochemical Pathways

The inhibition of MenB affects the menaquinone biosynthesis pathway. Menaquinone, also known as vitamin K2, is involved in bacterial energy metabolism and electron transport. By inhibiting its production, the compound disrupts these processes, leading to bacterial growth inhibition .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting the menaquinone biosynthesis pathway, the compound prevents bacteria from carrying out essential metabolic processes, leading to their growth inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis often begins with readily available compounds such as piperidine and phenyl-substituted precursors.

  • Synthetic Steps:

    • Step 1: Condensation reactions to form the pyridazine core.

    • Step 2: Introduction of the piperidino group via nucleophilic substitution.

    • Step 3: Final steps involve esterification to incorporate the benzenecarboxylate group.

  • Reaction Conditions: Commonly carried out under reflux conditions with solvents like ethanol or dichloromethane, using catalysts like acid chlorides for esterification.

Industrial Production Methods:

  • Large-Scale Synthesis: Optimized for yield and purity.

  • Automation: Automated processes enhance reproducibility.

  • Quality Control: Rigorous quality control protocols ensure consistency in production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Conversion to oxo derivatives.

  • Reduction: Forming reduced analogs.

  • Substitution: Nucleophilic substitutions to modify functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium on carbon for hydrogenation.

Major Products:

  • Oxidized Derivatives: Resulting in ketones or aldehydes.

  • Reduced Analogs: Resulting in alcohols or amines.

  • Substituted Products: Various substituted analogs with altered pharmacological properties.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing complex organic molecules. Biology: Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: Applied in the development of new materials and catalysts.

Comparison with Similar Compounds

  • Methyl 4-aminobenzoate: Known for its use as a local anesthetic.

  • Phenylpiperazine Derivatives: Known for various pharmacological activities.

Uniqueness: Methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate stands out due to the combination of the pyridazine core with the piperidino and benzenecarboxylate groups, offering a unique scaffold for further chemical modification and study.

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Properties

IUPAC Name

methyl 4-[(6-oxo-3-phenyl-4-piperidin-1-ylpyridazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-30-24(29)20-12-10-18(11-13-20)17-27-22(28)16-21(26-14-6-3-7-15-26)23(25-27)19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKYNIOWZJCDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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